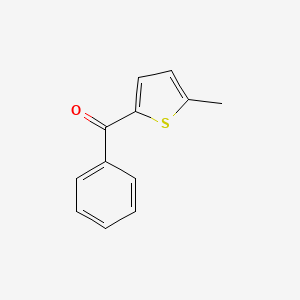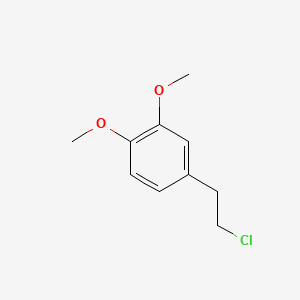
4-(Methylsulfonyl)-1-butanol
Overview
Description
4-(Methylsulfonyl)-1-butanol, also known as 4-Methylsulfonyl-1-butanol (MSB), is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 82°C and a melting point of -59°C. MSB is a sulfur-containing compound, which allows for the formation of strong hydrogen bonds, making it useful for a variety of scientific research applications.
Scientific Research Applications
MSB is a versatile compound that has a wide range of scientific research applications. It is used in the synthesis of organic compounds, such as esters, amides, and ethers, and it is also used as a solvent for organic reactions. MSB is also used in the synthesis of pharmaceuticals, such as antifungal drugs, and in the production of polymers and polymeric materials. Additionally, MSB is used in the synthesis of dyes and pigments, and it is also used as a surfactant and dispersant in the production of paints and coatings.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
For instance, 2-(4-methylsulfonyl phenyl) indole derivatives have been shown to inhibit COX enzymes, thereby reducing inflammation .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to inflammation and microbial infections
Result of Action
Based on the effects of structurally similar compounds, it can be inferred that it might exhibit antimicrobial and anti-inflammatory activities . These compounds have been shown to inhibit COX enzymes, leading to a reduction in inflammation .
Advantages and Limitations for Lab Experiments
MSB has a number of advantages for use in laboratory experiments. It is a relatively non-toxic compound, and it is also relatively inexpensive, making it a cost-effective option for researchers. Additionally, MSB is a versatile compound with a wide range of applications, making it a useful tool for a variety of scientific research projects.
However, there are also some limitations to using MSB in laboratory experiments. It is a sulfur-containing compound and can be metabolized by the body, so it is important to take the necessary safety precautions when working with this compound. Additionally, MSB is a relatively volatile compound and can evaporate quickly, so it is important to store it in an airtight container to prevent evaporation.
Future Directions
The use of MSB in scientific research is a rapidly growing field, and there are a number of potential future directions for research. One potential area of research is the synthesis of new compounds using MSB, such as pharmaceuticals, polymers, and dyes. Additionally, MSB could be used in the production of new materials, such as coatings and polymeric materials, as well as in the synthesis of new drugs and other bioactive molecules. Additionally, MSB could be used in the development of new catalysts and reaction pathways for organic reactions. Finally, MSB could be used in the development of new analytical techniques, such as chromatography and spectroscopy, to better understand the properties of organic compounds.
properties
IUPAC Name |
4-methylsulfonylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-9(7,8)5-3-2-4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSVCVRGEYRMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26981-51-1 | |
| Record name | 4-methanesulfonylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methylsulfamoyl)phenyl]acetic acid](/img/structure/B3381679.png)

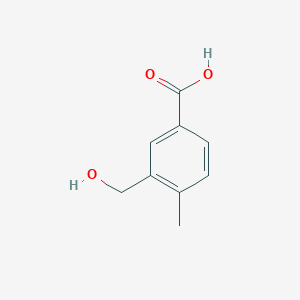
![4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one](/img/structure/B3381700.png)

![1-[(2-Methylpropyl)sulfanyl]propan-2-one](/img/structure/B3381722.png)
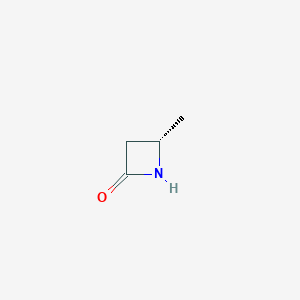
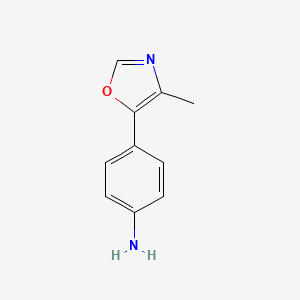
![{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride](/img/structure/B3381744.png)



